molecular formula C12H17ClN2O2 B13842092 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline

3-Chloro-4-(2-morpholin-4-ylethoxy)aniline

Cat. No.: B13842092
M. Wt: 256.73 g/mol
InChI Key: RBTUASNCDUJYDF-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-morpholin-4-ylethoxy)aniline is an organic compound with the molecular formula C12H17ClN2O2. It is a derivative of aniline, featuring a chloro group at the 3-position and a morpholin-4-ylethoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline typically involves the nucleophilic substitution reaction of 3-chloro-4-nitroaniline with 2-(morpholin-4-yl)ethanol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-morpholin-4-ylethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(2-morpholin-4-ylethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The morpholine ring and chloro group contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(2-morpholin-4-ylethoxy)aniline is unique due to the presence of both the chloro group and the morpholin-4-ylethoxy group, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its versatility in various applications compared to similar compounds .

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

3-chloro-4-(2-morpholin-4-ylethoxy)aniline

InChI

InChI=1S/C12H17ClN2O2/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2

InChI Key

RBTUASNCDUJYDF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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